N-(2-benzoyl-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide
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Overview
Description
N-(2-benzoyl-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a benzoyl group, a chlorophenyl group, and a dimethylphenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide typically involves the following steps:
Formation of the Benzoyl Chloride Intermediate: Benzoyl chloride is prepared by reacting benzoic acid with thionyl chloride under reflux conditions.
Nucleophilic Substitution: The benzoyl chloride intermediate is then reacted with 2-amino-4-chlorophenol to form N-(2-benzoyl-4-chlorophenyl)amine.
Esterification: The amine is then reacted with 3,5-dimethylphenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: Halogenation or nitration can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoylphenyl)-2-(3,5-dimethylphenoxy)acetamide
- N-(4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide
- N-(2-benzoyl-4-chlorophenyl)-2-phenoxyacetamide
Uniqueness
N-(2-benzoyl-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the benzoyl, chlorophenyl, and dimethylphenoxy groups can influence its reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C23H20ClNO3 |
---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C23H20ClNO3/c1-15-10-16(2)12-19(11-15)28-14-22(26)25-21-9-8-18(24)13-20(21)23(27)17-6-4-3-5-7-17/h3-13H,14H2,1-2H3,(H,25,26) |
InChI Key |
RHQGJGHTLFUNTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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